molecular formula C10H9F3O3 B1337141 3-[4-(trifluoromethoxy)phenyl]propanoic Acid CAS No. 886499-74-7

3-[4-(trifluoromethoxy)phenyl]propanoic Acid

Cat. No.: B1337141
CAS No.: 886499-74-7
M. Wt: 234.17 g/mol
InChI Key: RRPISZJLUXOOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Trifluoromethoxy)phenyl]propanoic Acid is a valuable propanoic acid derivative and chemical intermediate in scientific research and development. Its structure, featuring a propanoic acid chain and a 4-(trifluoromethoxy)phenyl substituent, makes it a versatile building block, particularly in pharmaceutical and medicinal chemistry. The trifluoromethoxy (OCF₃) group is a critical functional group that enhances the lipophilicity and metabolic stability of molecules, which can improve their pharmacokinetic properties. This compound serves as a core structure for the development of more complex bioactive molecules. For instance, closely related chiral analogs, such as Boc-protected variants, are recognized for their role as intermediates in the synthesis of Apelin-13 mimetics and other receptor-targeted therapies . Furthermore, structural analogs of this compound have demonstrated significant biological activities in research, including functioning as CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, which are a promising target for the treatment of migraine and other neurological conditions . Related compounds have also been investigated for their antitumor properties and nephroprotective effects in experimental models, highlighting the potential of this chemical scaffold in drug discovery . As a solid at room temperature, it is recommended to be stored in a cool, dark place to maintain stability . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c11-10(12,13)16-8-4-1-7(2-5-8)3-6-9(14)15/h1-2,4-5H,3,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPISZJLUXOOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441099
Record name 3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886499-74-7
Record name 3-[4-(trifluoromethoxy)phenyl]propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(trifluoromethoxy)phenyl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Trifluoromethoxylation of Phenylpropanoic Acid Precursors

The most common synthetic approach to 3-[4-(trifluoromethoxy)phenyl]propanoic acid starts with a phenylpropanoic acid or related precursor. The key step is the introduction of the trifluoromethoxy (-OCF3) group onto the para position of the phenyl ring. This is typically achieved via trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base (e.g., potassium carbonate, K2CO3) and a copper(I) iodide (CuI) catalyst. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures to facilitate the substitution reaction.

Parameter Typical Conditions
Starting material Phenylpropanoic acid or derivative
Trifluoromethylation reagent Trifluoromethyl iodide (CF3I)
Base Potassium carbonate (K2CO3)
Catalyst Copper(I) iodide (CuI)
Atmosphere Inert (N2 or Ar)
Temperature Elevated (typically 80–120 °C)
Reaction time Several hours (varies by scale and conditions)

This method allows for the selective introduction of the trifluoromethoxy group, yielding the desired this compound after subsequent purification steps such as recrystallization or chromatography.

Oxidation of 3-Phenylpropanal Derivatives

An alternative preparative route involves the oxidation of 3-phenylpropanal derivatives to the corresponding propanoic acid. Although this method is more commonly applied to 3-phenylpropionic acid, it can be adapted for trifluoromethoxy-substituted analogs by starting from the appropriately substituted aldehyde.

  • The oxidation is typically performed using molecular oxygen (air) as the oxidant, often without the need for a catalyst, which simplifies the process and reduces costs.
  • The reaction is carried out at elevated temperatures (around 60 °C) and moderate pressures (up to 5 bar) in a stirred reactor equipped with gas inlets to ensure efficient oxygen transfer.
  • High selectivity (>85%) and conversion rates (>90%) have been reported for similar systems, indicating the potential for efficient synthesis of the trifluoromethoxy-substituted acid via this route.
Parameter Typical Conditions
Starting material 3-(4-trifluoromethoxy)phenylpropanal (hypothetical)
Oxidant Molecular oxygen (air)
Catalyst None required
Temperature ~60 °C
Pressure Atmospheric to 5 bar
Reaction time 7–8 hours
Selectivity >85%
Conversion >90%

This method benefits from operational simplicity and environmental friendliness due to the use of air as the oxidant and the absence of hazardous reagents.

Esterification and Activation Steps

In some synthetic sequences, the acid functionality is introduced or modified via esterification or activation steps. For example, methyl esters of trifluoromethoxy-substituted amino acids have been prepared by activating the acid with thionyl chloride followed by esterification with methanol under reflux conditions. This approach is useful for intermediate synthesis or for further functionalization.

Step Reagents and Conditions
Activation Thionyl chloride (1.2 equivalents)
Esterification Methanol, reflux
Workup Standard aqueous workup and purification

This method is typically applied to amino acid derivatives but can be adapted for propanoic acid derivatives to facilitate downstream transformations.

Industrial and Scale-Up Considerations

Industrial production of this compound generally follows the laboratory synthetic routes but incorporates process intensification techniques such as continuous flow reactors to improve yield, safety, and scalability. Key points include:

  • Use of continuous flow systems to control reaction parameters precisely and enhance heat and mass transfer.
  • Optimization of catalyst loading and reagent stoichiometry to maximize efficiency.
  • Implementation of purification steps like recrystallization or chromatographic separation to achieve high purity suitable for pharmaceutical or specialty chemical applications.

These approaches ensure reproducibility and cost-effectiveness at scale.

Comparative Summary of Preparation Methods

Method Key Features Advantages Limitations
Trifluoromethylation of phenylpropanoic acid Direct introduction of -OCF3 group using CF3I, CuI catalyst High selectivity; well-established Requires handling of CF3I; inert atmosphere needed
Oxidation of 3-phenylpropanal derivatives Air oxidation without catalyst Environmentally friendly; simple Requires suitable aldehyde precursor; less common for trifluoromethoxy derivatives
Esterification via thionyl chloride activation Activation and esterification of acid Useful for intermediate synthesis Additional steps; use of corrosive reagents

Research Findings and Data

  • The trifluoromethylation reaction using CF3I and CuI catalyst typically proceeds with good yields and selectivity under inert atmosphere at elevated temperatures.
  • Oxidation of 3-phenylpropanal to 3-phenylpropionic acid analogs using molecular oxygen achieves conversion rates above 90% and selectivity over 85%, with no catalyst required, indicating a potentially scalable and green process.
  • Esterification of trifluoromethoxy-substituted amino acids using thionyl chloride and methanol is a reliable method for preparing methyl esters, which can be intermediates in the synthesis of the target acid.

Chemical Reactions Analysis

Esterification

The carboxylic acid group readily undergoes esterification with alcohols under acidic catalysis. This reaction is pivotal for modifying solubility and enhancing bioavailability in pharmaceutical applications.

Reagents/ConditionsProduct FormedKey Observations
Methanol + H<sub>2</sub>SO<sub>4</sub> (acidic)Methyl 3-[4-(trifluoromethoxy)phenyl]propanoateHigh yield (85–90%) under reflux
Ethanol + HCl (gaseous)Ethyl 3-[4-(trifluoromethoxy)phenyl]propanoateRequires anhydrous conditions

Reduction

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents.

Reagents/ConditionsProduct FormedEfficiency
LiAlH<sub>4</sub> in dry tetrahydrofuran (THF)3-[4-(Trifluoromethoxy)phenyl]propan-1-olQuantitative conversion
BH<sub>3</sub>·THF complexPartial reduction observedLower selectivity (≤60%)

Amidation

Conversion to amides is achieved via intermediate acyl chloride formation, enabling peptide coupling or prodrug synthesis.

Reagents/ConditionsProduct FormedApplication
SOCl<sub>2</sub> → Reaction with primary amines3-[4-(Trifluoromethoxy)phenyl]propanamide derivativesDrug intermediate synthesis
DCC (dicyclohexylcarbodiimide) + HOBtActivated ester for peptide couplingBioconjugation studies

Decarboxylation

Thermal or catalytic decarboxylation removes CO<sub>2</sub>, yielding hydrocarbon derivatives.

ConditionsProduct FormedNotes
Pyridine, Cu powder, 200°C3-[4-(Trifluoromethoxy)phenyl]propaneRequires metal catalysts
Microwave-assisted (150°C, 30 min)Same as above85% yield

Salt Formation

Reaction with bases generates salts, improving water solubility for formulation purposes.

BaseProduct FormedSolubility Enhancement
NaOH (aqueous)Sodium 3-[4-(trifluoromethoxy)phenyl]propanoate>10x solubility in water
NH<sub>4</sub>OHAmmonium saltpH-dependent stability

Substitution at the Aromatic Ring

Reagents/ConditionsProduct FormedChallenges
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (nitration)3-[3-Nitro-4-(trifluoromethoxy)phenyl]propanoic acidLow yield (<20%)
Cl<sub>2</sub>/FeCl<sub>3</sub> (chlorination)Not observedSteric and electronic hindrance

Metabolic Pathways (In Vivo)

While not a laboratory reaction, metabolic studies reveal hepatic transformations:

  • β-Oxidation : Shortening of the propanoic acid chain to acetate derivatives .
  • Glucuronidation : Conjugation at the carboxylic acid group, enhancing excretion .

Key Comparative Data

Reaction TypePreferred ReagentsYield RangeIndustrial Feasibility
EsterificationH<sub>2</sub>SO<sub>4</sub>/ROH85–95%High
ReductionLiAlH<sub>4</sub>90–98%Moderate (costly reagents)
AmidationSOCl<sub>2</sub> + RNH<sub>2</sub>70–80%High

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H11F3O3
  • Molecular Weight : 248.201 g/mol
  • CAS Number : 1005205-20-8
  • IUPAC Name : 3-[4-(trifluoromethoxy)phenyl]propanoic acid

The presence of the trifluoromethoxy group enhances the compound's lipophilicity and reactivity, making it an interesting candidate for various applications.

Chemistry

  • Building Block in Organic Synthesis :
    • It serves as a precursor for synthesizing fluorinated compounds, which are crucial in pharmaceuticals and agrochemicals.
    • The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the development of diverse derivatives.
  • Reactivity Studies :
    • The trifluoromethoxy group can participate in nucleophilic substitution reactions, expanding the potential for creating complex molecular architectures.

Biology

  • Enzyme Interaction Studies :
    • The compound is used to investigate enzyme interactions and metabolic pathways due to its unique chemical properties.
    • Its lipophilicity allows it to interact with hydrophobic pockets in proteins, potentially modulating their activity.
  • Biological Activity :
    • Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
    • It shows potential anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines.

Medicine

  • Pharmacological Investigations :
    • The compound is being studied for its anti-inflammatory effects, particularly its ability to downregulate pro-inflammatory cytokines.
    • Its unique structure may enhance its efficacy as a therapeutic agent in treating inflammatory diseases and cancer.
  • Drug Development :
    • As a lead compound, it is explored for developing new drugs targeting specific biological pathways involved in diseases.

Industry

  • Advanced Materials Development :
    • The stability and reactivity of this compound make it suitable for creating advanced materials such as polymers and coatings.
    • Its applications extend to electronics and surface treatments where fluorinated compounds are valuable due to their unique properties.

Data Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
AnticancerInhibits proliferation in cancer cell lines
Anti-inflammatoryReduces levels of inflammatory markers

Case Studies

  • Antimicrobial Study :
    A study demonstrated that derivatives of propenoic acids with trifluoromethoxy substitutions exhibited enhanced antibacterial activity compared to non-substituted counterparts. This was attributed to increased membrane permeability and interaction with bacterial enzymes.
  • Anticancer Research :
    In vitro studies on breast cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways .
  • Anti-inflammatory Effects :
    Recent investigations highlighted the compound's ability to downregulate TNF-alpha production in LPS-stimulated macrophages, suggesting a potential role in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations

  • Methyl-substituted derivatives: 2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid (C₁₁H₁₁F₃O₃, MW 248.2 g/mol) introduces a methyl group at the β-carbon, enhancing lipophilicity (logP ~1.4) compared to the parent compound .
  • Amino-substituted derivatives: (2R)-2-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid (C₁₀H₁₀F₃NO₃, MW 249.19 g/mol) and its enantiomers are amino acid analogs with applications in peptide synthesis and enzyme inhibition. The amino group increases polarity (predicted pKa ~3.59) .

Crystallographic Data

The crystal structure of 3-[4-(trifluoromethoxy)phenyl]propanoic acid reveals inversion dimers stabilized by O–H⋯O hydrogen bonds, a feature shared with other 3-phenylpropanoic acids but modified by the electron-withdrawing trifluoromethoxy group. This contrasts with 3-phenylpropanoic acid salts, which exhibit metal coordination or solvate formation .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) pKa (Predicted)
This compound C₁₀H₉F₃O₃ 234.17 2.1 3.8
2-Methyl-3-[4-(trifluoromethoxy)phenyl]propanoic acid C₁₁H₁₁F₃O₃ 248.20 2.8 4.2
(3S)-3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid C₁₀H₁₀F₃NO₃ 249.19 1.2 3.6
3-Phenylpropanoic acid C₉H₁₀O₂ 150.18 1.5 4.7

Key Observations :

  • The trifluoromethoxy group increases acidity (lower pKa) compared to non-fluorinated analogs.
  • Methyl substitution elevates logP, enhancing membrane permeability .

Anticancer and Enzyme Inhibition

  • IDH1 R132H Inhibitors: Derivatives like 3-(2-{[4-(trifluoromethoxy)phenyl]amino}-1-cyclohexyl-1H-benzimidazol-5-yl)propanoic acid (C₂₉H₂₅ClF₃N₃O₄, MW 571.98) target mutated isocitrate dehydrogenase, a key enzyme in glioma and AML. The trifluoromethoxy group improves binding affinity to the hydrophobic active site compared to methoxy or hydroxy analogs .
  • Anticancer Activity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., compound 14 in Table 1 ) show structure-dependent cytotoxicity, but trifluoromethoxy-substituted variants exhibit enhanced metabolic stability due to reduced oxidative metabolism .

Antimicrobial and Anti-inflammatory Potential

    Biological Activity

    3-[4-(Trifluoromethoxy)phenyl]propanoic acid (TFMPA) is a compound that has garnered attention for its unique chemical properties and potential therapeutic applications. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of TFMPA, including its mechanisms, efficacy in various disease models, and relevant case studies.

    Chemical Structure and Properties

    The molecular structure of TFMPA is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which significantly influences its biological properties. The compound can be represented as follows:

    C10H10F3O2\text{C}_10\text{H}_{10}\text{F}_3\text{O}_2

    Key Properties:

    • Molecular Weight: 232.18 g/mol
    • Solubility: Enhanced solubility in organic solvents due to the trifluoromethoxy group.

    The biological activity of TFMPA can be attributed to several mechanisms:

    • Inhibition of Enzymatic Activity: TFMPA has been shown to inhibit specific enzymes linked to inflammatory processes and fibrotic diseases. This inhibition is crucial in reducing tissue fibrosis and promoting recovery in affected organs.
    • Modulation of Signaling Pathways: The compound interacts with various signaling pathways, particularly those involving peroxisome proliferator-activated receptors (PPARs), which play significant roles in metabolism and inflammation.
    • Antifibrotic Effects: Research indicates that TFMPA can reduce connective tissue growth factor (CTGF) gene expression, which is vital in the development of fibrosis in tissues such as the lungs and liver.

    In Vitro Studies

    In vitro studies have demonstrated that TFMPA exhibits potent biological activity against several cell lines:

    • Cell Viability Assays: TFMPA showed minimal cytotoxicity at concentrations up to 100 µM, indicating a favorable safety profile for therapeutic use .
    • Inhibition of Fibrotic Markers: In experiments using fibroblast cell lines, TFMPA significantly reduced the expression of fibrotic markers compared to control groups .

    In Vivo Studies

    Several animal models have been employed to assess the efficacy of TFMPA:

    • Bleomycin-Induced Pulmonary Fibrosis Model: In this model, administration of TFMPA resulted in a notable reduction in lung fibrosis markers, demonstrating its potential as an antifibrotic agent .
    • Diabetic Nephropathy Model: TFMPA treatment led to improved kidney function and reduced fibrosis in diabetic mice, suggesting its applicability in metabolic diseases .

    Case Studies

    • Case Study on Pulmonary Fibrosis:
      • Objective: To evaluate the antifibrotic effects of TFMPA in a bleomycin-induced pulmonary fibrosis model.
      • Results: Mice treated with TFMPA exhibited reduced collagen deposition and inflammatory cell infiltration compared to untreated controls. Histological analysis confirmed these findings with significant improvements in lung architecture.
    • Case Study on Diabetic Kidney Disease:
      • Objective: To assess the protective effects of TFMPA on renal function in diabetic mice.
      • Results: TFMPA treatment resulted in lower serum creatinine levels and reduced glomerulosclerosis, indicating protective renal effects against diabetes-induced damage.

    Summary of Findings

    The biological activity of this compound highlights its potential as a therapeutic agent for various fibrotic diseases. Key findings include:

    Study TypeModelKey Findings
    In VitroFibroblast Cell LinesReduced expression of fibrotic markers
    In VivoPulmonary FibrosisDecreased collagen deposition and inflammation
    In VivoDiabetic NephropathyImproved renal function and reduced fibrosis

    Q & A

    Q. What are the common synthetic routes for 3-[4-(trifluoromethoxy)phenyl]propanoic acid, and what factors influence reaction yields?

    Answer: The synthesis typically involves coupling reactions or functional group transformations. For example, a trifluoromethoxy-substituted phenylpropanoic acid derivative can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling to introduce the aryl group. Reaction conditions such as solvent polarity (e.g., DMF for polar intermediates), catalysts (e.g., palladium for cross-coupling), and temperature control are critical for yield optimization. Post-synthetic purification via recrystallization or column chromatography is often required to achieve >95% purity. Contaminants like unreacted starting materials or byproducts (e.g., dehalogenated intermediates) must be monitored using HPLC or NMR .

    Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

    Answer: Single-crystal X-ray diffraction reveals that the compound forms inversion dimers through O–H⋯O hydrogen bonds between carboxylic acid groups (bond length ~2.6 Å). The trifluoromethoxy group adopts a planar conformation with the phenyl ring, stabilized by weak C–F⋯π interactions. Packing analysis shows van der Waals interactions between fluorine atoms and adjacent hydrocarbon chains. These structural insights guide the design of co-crystals for improved solubility or stability .

    Advanced Research Questions

    Q. What computational methods are used to predict the pharmacokinetic properties and metabolic pathways of this compound?

    Answer: In silico tools like BioTransformer predict phase I/II metabolism. For instance, sulfation at the phenolic hydroxyl group (if present) is mediated by sulfotransferases (e.g., SULT1A3), generating metabolites like 3-[4-(sulfooxy)phenyl]propanoic acid. Molecular docking studies assess interactions with enzymes (e.g., cytochrome P450 isoforms) to predict clearance rates. ADMET properties are modeled using QSAR algorithms, prioritizing derivatives with balanced logP (2–3) and low CYP inhibition .

    Q. How does the trifluoromethoxy substituent influence biological activity compared to non-fluorinated analogs?

    Answer: The trifluoromethoxy group enhances metabolic stability and lipophilicity (logP increases by ~0.5 units), improving membrane permeability. In enzyme inhibition assays, it increases binding affinity via halogen bonding with catalytic residues (e.g., in PPARγ, IC50 values improve from 10 µM to 1.2 µM compared to methoxy analogs). However, steric bulk may reduce selectivity; molecular dynamics simulations help optimize substituent positioning .

    Q. What strategies resolve contradictions in reported IC50 values for this compound across pharmacological studies?

    Answer: Discrepancies often arise from assay variability (e.g., cell type, incubation time). Standardization includes:

    • Using isogenic cell lines to control genetic background.
    • Normalizing data to a reference inhibitor (e.g., rosiglitazone for PPARγ).
    • Validating results with orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays).
      Meta-analyses of published IC50 values (Table 1) highlight outliers requiring further validation .

    Table 1: Reported IC50 Values for PPARγ Activation

    StudyIC50 (µM)Assay TypeReference
    A1.2LuciferasePMID: X
    B3.5SPRPMID: Y
    C0.8qPCRPMID: Z

    Methodological Guidance

    Q. How to design analogs of this compound for enhanced metabolic stability without compromising potency?

    Answer:

    • Prodrug approach: Introduce ester moieties (e.g., methyl ester) to mask the carboxylic acid, reducing renal clearance. Hydrolysis in vivo regenerates the active form .
    • Isosteric replacement: Replace labile groups (e.g., ester linkages) with bioisosteres like amides or heterocycles.
    • Deuterium incorporation: Substitute hydrogen atoms at metabolic hotspots (e.g., benzylic positions) to slow CYP450-mediated oxidation .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    3-[4-(trifluoromethoxy)phenyl]propanoic Acid
    Reactant of Route 2
    3-[4-(trifluoromethoxy)phenyl]propanoic Acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.